

In-Depth Technical Guide to 4,4-Diethoxybutanenitrile

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Compound of Interest

Compound Name: 4,4-Diethoxybutanenitrile

Cat. No.: B135761

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CAS Number: 18381-45-8

This technical guide provides a comprehensive overview of **4,4-Diethoxybutanenitrile**, a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly as a precursor to novel therapeutic agents targeting the central nervous system. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

4,4-Diethoxybutanenitrile is a colorless to pale yellow liquid. Its chemical structure features a nitrile group and a diethyl acetal functionality, which impart its characteristic reactivity and solubility.

Property	Value	Reference
CAS Number	18381-45-8	[1][2]
Molecular Formula	C ₈ H ₁₅ NO ₂	[1]
Molecular Weight	157.21 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	90-91 °C at 14 mmHg	[3]
Density	0.937 g/mL	[4]
Solubility	Soluble in organic solvents	[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **4,4-Diethoxybutanenitrile** is not readily available in the public domain, a plausible and commonly employed synthetic route involves the reaction of a suitable precursor with triethyl orthoformate. One potential pathway is the reaction of 3-cyanopropionaldehyde with triethyl orthoformate in the presence of an acid catalyst.

A general procedure for the synthesis of similar acetals involves the following steps:

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Purification:

Purification of **4,4-Diethoxybutanenitrile** is typically achieved by vacuum distillation to remove unreacted starting materials and byproducts. The boiling point of 90-91 °C at 14 mmHg suggests that a vacuum in this range would be appropriate.

Analytical Methods

The characterization and purity assessment of **4,4-Diethoxybutanenitrile** can be performed using standard analytical techniques.

Analytical Technique	Expected Observations
Gas Chromatography-Mass Spectrometry (GC-MS)	Provides information on purity and molecular weight. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy	^1H NMR and ^{13}C NMR spectra are used to confirm the chemical structure. The ^1H NMR would show characteristic signals for the ethoxy groups (triplet and quartet), the methylene groups of the butane chain, and the methylene group adjacent to the nitrile.
Infrared (IR) Spectroscopy	A strong absorption band around 2240-2260 cm^{-1} is indicative of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration. C-O stretching bands for the acetal would also be present.

Role in Drug Development: A Precursor to GABA Analogues

The primary significance of **4,4-Diethoxybutanenitrile** in drug development lies in its role as a key intermediate in the synthesis of gamma-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in a variety of neurological and psychiatric disorders.

The nitrile group of **4,4-Diethoxybutanenitrile** can be readily reduced to a primary amine, and the acetal can be hydrolyzed to an aldehyde, which can then be oxidized to a carboxylic acid, ultimately forming a GABA derivative.

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Targeting the GABAergic System

The GABAergic system is a major target for therapeutic intervention in a range of conditions, including:

- **Epilepsy:** Enhancing GABAergic inhibition can suppress the excessive neuronal firing characteristic of seizures.
- **Anxiety Disorders:** Many anxiolytic drugs, such as benzodiazepines, act by potentiating the effects of GABA at the GABA-A receptor.
- **Neuropathic Pain:** GABA analogues are used to manage chronic pain by modulating neuronal excitability.
- **Spasticity:** By increasing inhibitory signaling in the spinal cord, GABAergic drugs can reduce muscle stiffness and spasms.

Signaling Pathways

GABA exerts its effects through two main types of receptors: GABA-A and GABA-B receptors.

- **GABA-A Receptors:** These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential. Many anticonvulsant and anxiolytic drugs are positive allosteric modulators of GABA-A receptors.[5]
- **GABA-B Receptors:** These are G-protein coupled receptors that, upon activation, lead to the opening of potassium channels and the closing of calcium channels, resulting in a slower and more prolonged inhibitory effect.

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By serving as a precursor to novel GABA analogues, **4,4-Diethoxybutanenitrile** provides a valuable scaffold for the development of new drugs that can modulate the GABAergic system with improved efficacy and side-effect profiles.

Safety and Handling

4,4-Diethoxybutanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4,4-Diethoxybutanenitrile is a key chemical intermediate with significant potential in the field of medicinal chemistry. Its utility as a precursor for the synthesis of GABA analogues makes it a valuable building block for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support further research and development in this important area.

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